molecular formula C10H18ClN3O7 B1678807 Ranimustine CAS No. 58994-96-0

Ranimustine

Cat. No. B1678807
CAS RN: 58994-96-0
M. Wt: 327.72 g/mol
InChI Key: AHHFEZNOXOZZQA-ZEBDFXRSSA-N
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Description

Ranimustine (also known as MCNU and marketed under the tradename Cymerin) is a nitrosourea alkylating agent. It is approved in Japan for the treatment of chronic myelogenous leukemia and polycythemia vera .


Molecular Structure Analysis

Ranimustine has the molecular formula C10H18ClN3O7 and a molar mass of 327.72 g/mol . It is a chloroethylnitrosourea derivative .


Chemical Reactions Analysis

Ranimustine, as a nitrosourea alkylating agent, forms electrophilic alkyl groups that covalently bond to other molecules. This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .


Physical And Chemical Properties Analysis

Ranimustine is a light yellow crystal . It has a molecular weight of 327.72 g/mol and a chemical formula of C10H18ClN3O7 .

Scientific Research Applications

Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)

Ranimustine is used in high-dose chemotherapy followed by autologous stem cell transplantation (ASCT), which is a common salvage therapy for relapsed or high-risk DLBCL . The safety and efficacy of regimens including high-dose Ranimustine followed by ASCT for DLBCL have been investigated in prospective multicenter trials .

Conditioning Regimen for Autologous Stem Cell Transplantation

Ranimustine is used as a conditioning regimen followed by ASCT for malignant lymphoma . Some small studies have shown that a Ranimustine-based conditioning regimen following ASCT is effective and tolerable for malignant lymphoma .

Cytoreduction of Chronic Myeloproliferative Disorder

In some countries, Ranimustine is being used clinically for cytoreduction of chronic myeloproliferative disorder . This application of Ranimustine helps in reducing the number of cells in the blood to manage the symptoms of the disorder .

Part of MCVC Conditioning Regimen

Ranimustine is a part of the MCVC (Ranimustine, Carboplatin, Etoposide, and Cyclophosphamide) conditioning regimen used before ASCT . This regimen is used to prepare the patient’s body for the transplantation .

Part of MEAM Conditioning Regimen

Ranimustine is also a part of the MEAM (Ranimustine, Etoposide, Ara-C, and Melphalan) conditioning regimen used before ASCT . This regimen is another option used to prepare the patient’s body for the transplantation .

Treatment of Relapsed or High-Risk DLBCL

Regimens including high-dose Ranimustine followed by ASCT are feasible and effective for the treatment of relapsed or high-risk DLBCL . These regimens have shown promising results in terms of overall survival and progression-free survival .

Safety and Hazards

Ranimustine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . Major toxicities associated with Ranimustine include nausea, anorexia, febrile neutropenia, diarrhea, and mucositis .

Future Directions

Ranimustine has been approved for use in Japan, but it has not been filed for FDA evaluation in the United States . Future research may focus on expanding its approval to other countries and exploring its efficacy in treating other types of cancers .

properties

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHFEZNOXOZZQA-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015584
Record name Ranimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranimustine

CAS RN

58994-96-0
Record name Ranimustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58994-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranimustine [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranimustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ranimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANIMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH2T97J77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Ranimustine?

A1: Ranimustine exerts its antitumor activity primarily through alkylation of DNA. [, , ] While the exact mechanism is not fully elucidated in the provided research, it is suggested that Ranimustine, similar to other nitrosoureas, forms reactive intermediates that crosslink DNA strands. [] This disrupts DNA replication and transcription, ultimately leading to tumor cell death.

Q2: Does Ranimustine demonstrate any selectivity towards specific cell types?

A2: While Ranimustine exhibits broad antitumor activity against various cancer cell lines, it demonstrates particular efficacy against hematological malignancies. [, , , , , ] Research suggests potential benefits in treating chronic myelogenous leukemia (CML), polycythemia vera, and essential thrombocythemia. [, , , ] There's also evidence of activity against lymphoma, myeloma, and some solid tumors. [, , , ]

Q3: Are there any studies on the impact of Ranimustine on specific molecular pathways within tumor cells?

A3: The provided research focuses primarily on clinical efficacy and safety of Ranimustine. Further investigation is needed to elucidate its specific effects on molecular pathways within tumor cells.

Q4: What is the molecular formula and weight of Ranimustine?

A4: The molecular formula of Ranimustine is C10H18ClN3O3, and its molecular weight is 263.72 g/mol.

Q5: Is there any information about the stability of Ranimustine under different storage conditions?

A5: The provided research primarily focuses on clinical applications of Ranimustine and does not provide detailed information on its stability under various storage conditions.

Q6: Does Ranimustine exhibit any catalytic properties?

A6: Ranimustine primarily acts as an alkylating agent and doesn't exhibit catalytic properties based on the available research. Its primary function is to covalently modify DNA, not catalyze chemical reactions.

Q7: Have any computational chemistry studies been conducted on Ranimustine?

A7: The provided research focuses on preclinical and clinical studies of Ranimustine and does not delve into detailed computational chemistry analyses.

Q8: How does the structure of Ranimustine contribute to its antitumor activity?

A8: While specific SAR studies are not described in the provided research, Ranimustine's structure as a nitrosourea derivative is key to its mechanism of action. [, , ] This class of compounds is known to generate reactive intermediates that alkylate DNA, leading to antitumor effects. []

Q9: What formulations of Ranimustine are used clinically?

A9: Ranimustine is administered intravenously. [, , , , ] The research papers do not mention specific formulations, suggesting it is likely administered as an injectable solution.

Q10: Are there any specific safety regulations related to the handling and disposal of Ranimustine?

A10: While the research does not explicitly discuss SHE regulations, as a potent cytotoxic agent, Ranimustine requires careful handling and disposal in accordance with established guidelines for hazardous drugs.

Q11: Which in vitro models have been used to study the efficacy of Ranimustine?

A12: One study utilized a morphological method to assess Ranimustine's in vitro activity against 15 types of solid tumors. [] This method measured drug-induced degenerative changes in the nucleus of tumor cells, suggesting potential for Ranimustine in treating solid tumors beyond its established role in hematological malignancies.

Q12: Which animal models have been employed to investigate the efficacy of Ranimustine?

A13: One study investigated the antitumor activity of Ranimustine in combination with paclitaxel against M-109 murine lung carcinoma in mice. [] This research highlighted the importance of drug administration sequence for efficacy and safety in combination therapies involving Ranimustine.

Q13: What is the clinical efficacy of Ranimustine in treating Chronic Myelogenous Leukemia (CML)?

A14: A randomized controlled trial compared Ranimustine with busulfan in 77 previously untreated CML patients. [] Ranimustine demonstrated an 82% complete remission (CR) rate, maintained for 2-18 months with a single administration. [] While no significant differences in overall remission rate, crisis rate, or survival were observed between the two drugs, Ranimustine proved superior in achieving rapid responses. []

Q14: Has the efficacy of Ranimustine been investigated in treating essential thrombocythemia?

A15: Research suggests that Ranimustine is clinically effective in managing essential thrombocythemia, particularly in elderly patients. [, ] One study demonstrated its ability to maintain platelet counts below 500 x 10^3/μL in most patients and below 700 x 10^3/μL in others, highlighting its potential in preventing thrombosis and bleeding complications. []

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